molecular formula C35H44O13 B1253926 Euphoportlandol B

Euphoportlandol B

Cat. No.: B1253926
M. Wt: 672.7 g/mol
InChI Key: BZLGMRUWTOKQOO-JOXKBMTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphoportlandol B, also known as this compound, is a useful research compound. Its molecular formula is C35H44O13 and its molecular weight is 672.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C35H44O13

Molecular Weight

672.7 g/mol

IUPAC Name

[(1S,2R,3R,4S,5S,7R,8R,9S,10S,11S,14R)-2,8,11,16-tetraacetyloxy-1,7-dihydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate

InChI

InChI=1S/C35H44O13/c1-16-14-34(42)24(25(16)48-29(41)21-12-10-9-11-13-21)28(45-18(3)37)35(43)15-22-23(27(44-17(2)36)32(6,7)26(22)40)33(8,30(34)46-19(4)38)31(35)47-20(5)39/h9-13,16,22-25,27-28,30-31,42-43H,14-15H2,1-8H3/t16-,22+,23+,24+,25-,27-,28+,30+,31?,33-,34+,35-/m0/s1

InChI Key

BZLGMRUWTOKQOO-JOXKBMTQSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@]4(C[C@@H]5[C@H]([C@@H](C(C5=O)(C)C)OC(=O)C)[C@@]([C@H]2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(C(C(C5=O)(C)C)OC(=O)C)C(C2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)O

Synonyms

euphoportlandol B

Origin of Product

United States

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Euphoportlandol B?

this compound's structural determination requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D 1^1H/13^13C and 2D COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) to resolve its stereochemistry and functional groups. For crystalline derivatives, X-ray crystallography is critical to confirm absolute configuration. Cross-referencing spectral data with published analogs (e.g., diterpenoids from Euphorbia species) is essential to avoid misassignment .

Q. How should researchers design initial bioactivity screening experiments for this compound?

Prioritize target-based assays (e.g., enzyme inhibition, receptor-binding assays) over phenotypic screens to establish mechanistic hypotheses. Use dose-response curves (IC50_{50}/EC50_{50}) with positive controls (e.g., reference inhibitors) to validate assay reliability. For cytotoxicity screening, adhere to standardized cell lines (e.g., NCI-60 panel) and include viability assays (MTT/XTT) with triplicate replicates to ensure statistical robustness .

Q. What in silico tools are suitable for predicting the physicochemical properties of this compound?

Leverage molecular docking (AutoDock Vina, Schrödinger Suite) to predict target interactions and ADMET prediction tools (SwissADME, pkCSM) to assess bioavailability and toxicity. Validate predictions with experimental data (e.g., LogP via HPLC) to address discrepancies arising from structural complexity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses of published datasets to identify confounding variables (e.g., purity levels, solvent effects). Perform replication studies under standardized conditions (e.g., OECD guidelines) and use multivariate statistical analysis (PCA, ANOVA) to isolate compound-specific effects from matrix interference. Transparent reporting of negative results is critical to mitigate publication bias .

Q. What strategies optimize the isolation yield of this compound from natural sources?

Implement fractionation-guided isolation (e.g., flash chromatography, HPLC) with real-time LC-MS monitoring. Adjust extraction parameters (solvent polarity, temperature) using design of experiments (DoE) to maximize yield. Compare yields across source populations to assess ecological or seasonal variability .

Q. How can multi-omics approaches elucidate the biosynthetic pathway of this compound?

Combine transcriptomics (RNA-Seq of producing organisms) with metabolomics (LC-MS/MS-based profiling) to identify candidate genes (e.g., cytochrome P450s, terpene synthases). Use heterologous expression in model systems (e.g., Saccharomyces cerevisiae) to validate pathway steps. Cross-reference genomic databases (NCBI, UniProt) for conserved domains .

Methodological and Data Analysis Challenges

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity data?

Apply non-linear regression models (e.g., Hill equation) to calculate potency metrics. For heterogeneous datasets, use shrinkage methods (LASSO regression) to prioritize significant variables and reduce overfitting. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement quality-by-design (QbD) protocols, including HPLC purity checks and NMR batch fingerprinting . Use chemometric tools (PLS-DA) to correlate chemical variability with bioactivity outcomes. Store samples under inert conditions to prevent degradation .

Data Transparency and Reproducibility

Q. What metadata standards are essential for publishing this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw spectral data in public repositories (e.g., GNPS, MetaboLights).
  • Annotate experimental protocols using platforms like Protocols.io .
  • Disclose synthetic routes or extraction details in supplementary materials .

Q. How can researchers validate target engagement in this compound mechanism-of-action studies?

Combine cellular thermal shift assays (CETSA) with knockout/knockdown models (CRISPR/Cas9) to confirm direct target binding. Use isothermal titration calorimetry (ITC) for in vitro binding affinity measurements. Cross-validate findings with orthogonal methods (e.g., SPR, microscale thermophoresis) .

Q. Tables for Key Methodological Parameters

Parameter Recommended Protocol Validation Criteria
Purity assessmentHPLC-DAD/ELSD (>95% peak area)Match retention time/UV spectrum to standard
Cytotoxicity screeningNCI-60 panel, 72h exposureIC50_{50} ± 10% vs. positive control
NMR data reportingDeposit raw FID files in public repositoriesCompliance with MetaboLights guidelines

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